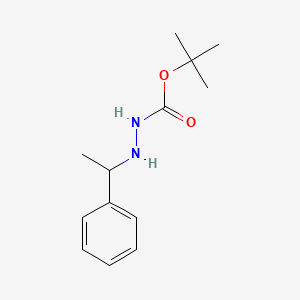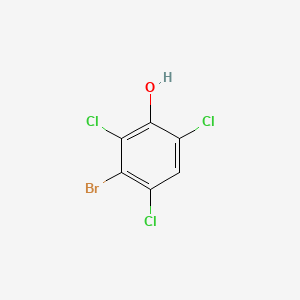![molecular formula C13H13F3N4O3S B12006185 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 325994-83-0](/img/structure/B12006185.png)
5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione is a synthetic organic compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a hydrazine derivative with a carbonyl compound, followed by cyclization and introduction of the trifluoromethyl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often explored for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione would need to be determined through experimental studies.
Medicine
In medicine, compounds like this are investigated for their therapeutic potential. They may serve as leads for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and other applications where their unique chemical properties are advantageous.
Wirkmechanismus
The mechanism of action of 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione would involve its interaction with specific molecular targets. This could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,4-Triazole derivatives
- 3,4,5-Trimethoxyphenyl derivatives
- Trifluoromethyl-substituted compounds
Uniqueness
The uniqueness of 5-(trifluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
325994-83-0 |
|---|---|
Molekularformel |
C13H13F3N4O3S |
Molekulargewicht |
362.33 g/mol |
IUPAC-Name |
3-(trifluoromethyl)-4-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C13H13F3N4O3S/c1-21-8-4-7(5-9(22-2)10(8)23-3)6-17-20-11(13(14,15)16)18-19-12(20)24/h4-6H,1-3H3,(H,19,24)/b17-6+ |
InChI-Schlüssel |
BVXJUZARXFRZHU-UBKPWBPPSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/N2C(=NNC2=S)C(F)(F)F |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=NN2C(=NNC2=S)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


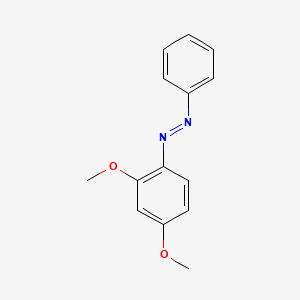
![N'-[(E)-1-(1-naphthyl)ethylidene]-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetohydrazide](/img/structure/B12006109.png)
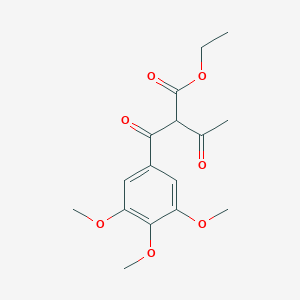


![2-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-5-(diethylamino)phenol](/img/structure/B12006135.png)
![4-[2-(1,3-Thiazol-2-yl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B12006140.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-difluorophenyl)acetamide](/img/structure/B12006148.png)
![Ethyl 4-({[6-[4-(allyloxy)phenyl]-3-amino-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]carbonyl}amino)benzoate](/img/structure/B12006151.png)

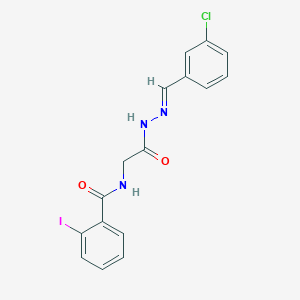
![1H-Benzimidazole, 2-[5-chloro-2-(phenylmethoxy)phenyl]-](/img/structure/B12006167.png)
